1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline

Overview

Description

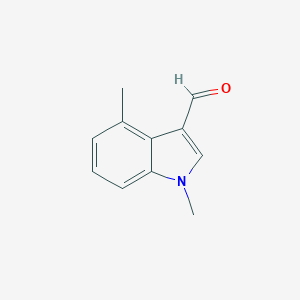

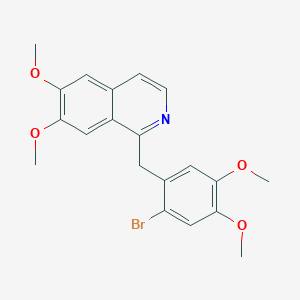

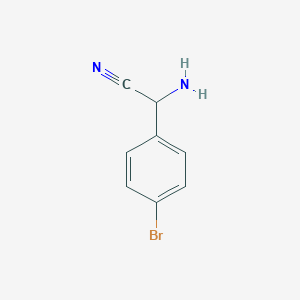

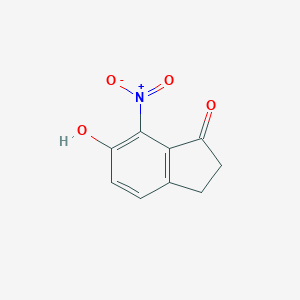

The compound “1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also has multiple methoxy (-OCH3) groups and a bromine atom attached to the benzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the isoquinoline and introducing the various substituents in subsequent reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the isoquinoline group and multiple substituents. The presence of the bromine atom would add to the molecular weight of the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-donating methoxy groups and the electron-withdrawing bromine atom. The isoquinoline group could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the bromine atom and the methoxy groups would likely influence the compound’s polarity .Scientific Research Applications

Novel Transformation in Mannich Reactions : A study discovered a novel transformation of 1-(2-Bromo-α-methyl-4,5-methylenedioxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline to isoquinobenzoxazepines during Mannich reactions. This unexpected rearrangement was elucidated using infrared, ultraviolet, nuclear magnetic resonance, and mass spectroscopy, and confirmed through X-ray crystallographic study (Natarajan et al., 1979).

Synthesis of Dibenzindolizine Derivatives : In the synthesis of (±)-cryptaustoline and (±)-cryptowoline, cyclisation of 1-(2-bromo-4,5-dimethoxybenzyl)isoquinoline with sodamide in liquid ammonia produced dibenzindolizine derivatives. This study demonstrates the potential of this compound in complex organic syntheses (Kametani & Ogasawara, 1967).

Potential PET Radiotracer for Imaging Tumors : Research has shown that derivatives of 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline, specifically 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, have potential as PET radiotracers for imaging solid tumors. These compounds demonstrated high affinity and selectivity for the σ2 receptor and showed significant tumor-to-normal tissue ratios in vivo, indicating their usefulness in tumor imaging (Rowland et al., 2006).

Role in Total Syntheses of Alkaloids : This compound has been utilized in the total syntheses of various alkaloids. Its versatility in chemical reactions, particularly in cyclisation reactions, has been demonstrated in multiple studies, further highlighting its importance in synthetic chemistry (Kametani et al., 1972).

Application in Neuroscience Research : One study synthesized a selective ligand for the D1 receptor using this compound. The ligand, A-69024, showed high selectivity for the dopamine D-1 receptor and has been used in neuroscience research to study the effects of dopamine receptor antagonism (Kerkman et al., 1989).

Safety and Hazards

properties

IUPAC Name |

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO4/c1-23-17-8-12-5-6-22-16(14(12)10-19(17)25-3)7-13-9-18(24-2)20(26-4)11-15(13)21/h5-6,8-11H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNISQRLHNWXBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3Br)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359738 | |

| Record name | 1-(2-bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51449-10-6 | |

| Record name | 1-(2-bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)

![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)

![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)